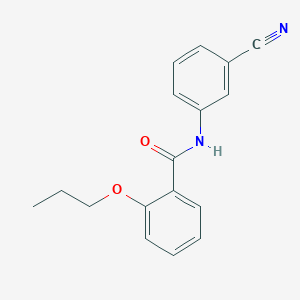

N-(3-cyanophenyl)-2-propoxybenzamide

Description

N-(3-Cyanophenyl)-2-propoxybenzamide is a benzamide derivative with a meta-cyanophenyl substitution on the amide nitrogen and a propoxy group at the C2 position of the benzene ring. This compound has been investigated as a dual-acting inhibitor of HIV-1 RNase H and integrase (IN), demonstrating balanced inhibitory activity with IC50 values in the low micromolar range . Its meta-substitution pattern distinguishes it from para-substituted analogs, which exhibit differing selectivity profiles and inhibitory potencies.

Properties

Molecular Formula |

C17H16N2O2 |

|---|---|

Molecular Weight |

280.32g/mol |

IUPAC Name |

N-(3-cyanophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C17H16N2O2/c1-2-10-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(11-14)12-18/h3-9,11H,2,10H2,1H3,(H,19,20) |

InChI Key |

FAGLCRHJIWNFJA-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Position and Inhibitory Activity

The position of substituents on the phenyl ring significantly impacts biological activity. Key comparisons include:

| Compound | Substituent Position | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity Ratio (RNase H/IN) |

|---|---|---|---|---|

| N-(3-Cyanophenyl)-2-propoxybenzamide | meta-Cyanophenyl | 1.77 | 1.18 | 1.50 |

| Compound 79 (para-substituted analog) | para-Cyanophenyl | 1.77 | 1.18 | 1.50 |

| Compound 80 | meta-Cyanophenyl (modified core) | Reduced activity | Reduced activity | Not reported |

| Compound 83 | para-Cyanophenyl | Higher IC50 | Higher IC50 | Lower selectivity |

- Meta vs. Para Substitution: Meta-substituted analogs (e.g., this compound) exhibit higher selectivity for RNase H inhibition compared to para-substituted derivatives. However, para-substituted compounds like 79 maintain dual inhibitory activity with balanced IC50 values .

- Activity Reduction: Replacing the 4-cyanophenyl group in 83 with 3-cyanophenyl (as in 80) reduces dual inhibition efficacy, suggesting steric or electronic effects at the meta position disrupt target binding .

Structural and Crystallographic Comparisons

- 2-Propoxybenzamide Homologs: The crystal structure of 2-propoxybenzamide shows a dihedral angle of 12.41° between the carboxamide group and benzene ring, compared to 3.30° in 2-pentyloxybenzamide.

- Layer Spacing: The interlayer distance in this compound analogs (3.81 Å) is greater than in 2-propoxybenzamide (3.69 Å), suggesting altered solid-state properties that could impact formulation stability .

Functional Group Modifications

- Benzamide Derivatives in Agrochemicals: While this compound is studied for antiviral activity, structurally related benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) are used as fungicides. The trifluoromethyl and furanyl groups in these analogs enhance agrochemical efficacy but reduce pharmacological relevance .

Key Research Findings

- Dual Inhibition Balance: this compound achieves a low IC50 ratio (RNase H/IN = 1.5), indicating balanced inhibition critical for synergistic antiviral effects .

- Synthetic Challenges : Meta-substituted benzamides require precise regioselective synthesis, as evidenced by combinatorial approaches using POCl3 and azide intermediates for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.